molecular formula C₁₃H₁₅BrN₂O₄ B146209 3-Amino-3-phenylpropanoic acid CAS No. 614-19-7

3-Amino-3-phenylpropanoic acid

Cat. No.: B146209
CAS No.: 614-19-7
M. Wt: 165.19 g/mol
InChI Key: UJOYFRCOTPUKAK-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic acid (CAS: 1664-54-6, C₉H₁₁NO₂) is a β-amino acid characterized by a phenyl group substituted at the β-carbon of the propanoic acid backbone. Its molecular weight is 165.19 g/mol, and it exists in enantiomeric forms, such as (R)- and (S)-configurations, which are critical for its biological activity . This compound is synthesized via condensation of aldehydes with malonic acid and ammonium acetate under reflux conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of the racemic N-acetyl form using microorganisms with enantiomer-specific amidohydrolyzing activity . This method yields enantiomerically pure ®-3-amino-3-phenylpropanoic acid and (S)-3-amino-3-phenylpropanoic acid with high molar conversion yields .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods due to the high specificity and efficiency of enzymatic processes. Microorganisms such as Variovorax sp. and Burkholderia sp. are employed for their enantiomer-specific amidohydrolyzing activities .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products:

    Oxidation: Formation of phenylpyruvic acid or benzoylformic acid.

    Reduction: Production of phenylalanine or phenylethylamine.

    Substitution: Generation of N-substituted derivatives or esterified products.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis
3-Amino-3-phenylpropanoic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is a precursor for Maraviroc, a CCR5 antagonist used in the treatment of HIV. The compound's structural properties make it suitable for modifications that enhance drug efficacy and specificity .

1.2. Enantiomer Production
The production of enantiomerically pure forms of this compound is vital for pharmaceutical applications. Research has focused on enzymatic resolution methods to obtain (R)- and (S)-enantiomers, which are essential for synthesizing specific drugs with desired biological activities. Microorganisms capable of amidohydrolyzing N-acetyl derivatives have been identified as effective means for this purpose .

Biochemical Research

2.1. Gut Microbiota Interaction
Recent studies have highlighted the role of 3-phenylpropionic acid, a derivative of this compound, in promoting intestinal health. Research indicates that it enhances the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway through metabolites produced by gut microbiota such as Bacteroides fragilis. This suggests potential applications in improving gut health and preventing intestinal disorders .

2.2. Neuroprotective Effects
Research into the neuroprotective properties of beta-amino acids like this compound has shown promise in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to protective effects against neuronal damage .

4.1. Pharmaceutical Development
A case study on the synthesis of Maraviroc demonstrated the efficiency of using this compound derivatives as intermediates, showcasing their role in enhancing drug design and efficacy against HIV .

4.2. Gut Health Research
A study involving animal models showed that supplementation with gut microbiota-derived 3-phenylpropionic acid improved intestinal barrier function, indicating potential therapeutic applications in gastrointestinal health management .

Mechanism of Action

The mechanism of action of 3-amino-3-phenylpropanoic acid involves its interaction with specific enzymes and receptors. It acts as a substrate for various aminotransferases and can be incorporated into metabolic pathways . The compound’s effects are mediated through its ability to donate or accept amino groups, influencing biochemical processes.

Comparison with Similar Compounds

Pharmaceutical Relevance :

  • Antiviral Activity: Derivatives of (R)-3-amino-3-phenylpropanoic acid are hepatitis C virus (HCV) NS5B polymerase inhibitors, targeting viral replication .
  • Anti-inflammatory Applications : It serves as a component in bradykinin B1 receptor antagonists, which modulate inflammatory responses .
  • Drug Intermediates : The compound is utilized in prodrug formulations, such as ethyl ester hydrochlorides, to enhance bioavailability .

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Effects : Fluorine or pyridyl groups enhance receptor binding specificity (e.g., chemokine vs. integrin targets) .

Pharmacological and Functional Differences

Antiviral Activity

  • 3-Amino-3-phenylpropanoic acid: Targets HCV NS5B polymerase with IC₅₀ values in micromolar ranges .
  • 3-Amino-3-(3-pyridyl)propanoic acid: Demonstrates broader activity in integrin antagonism but lacks direct antiviral data .

Anti-inflammatory Mechanisms

  • (R)-3-Amino-3-phenylpropanoic acid: Binds to bradykinin B1 receptors (Ki ~10 nM), reducing inflammation .
  • (R)-3-Amino-3-(3-fluorophenyl)propanoic acid: Higher lipophilicity from fluorine improves membrane permeability, enhancing chemokine receptor inhibition .

Physicochemical Properties

Property This compound 3-Amino-2-hydroxy-3-phenylpropanoic acid 3-Amino-3-(3-cyanophenyl)propanoic acid
Solubility Low in water; moderate in DMSO Higher solubility due to hydroxyl group Reduced solubility (cyanide hydrophobicity)
Melting Point 215–217°C 190–192°C (decomposes) Not reported
Chirality Impact (R)-form preferred in drug design Hydroxyl adds stereochemical complexity Cyanide group alters electronic properties

Biological Activity

3-Amino-3-phenylpropanoic acid (β-phenylalanine) is a non-proteinogenic amino acid with significant biological implications. This compound has garnered attention for its potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various drugs, including Maraviroc, an HIV receptor antagonist. This article explores the biological activity of this compound, detailing its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 614-19-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzaldehyde with malonic acid and ammonium acetate. Recent advancements have led to the development of a one-pot process that enhances yield and reduces environmental impact by minimizing waste and energy consumption .

Pharmacological Applications

  • Antiviral Properties :
    • This compound serves as a key intermediate in the synthesis of Maraviroc, which acts as a CCR5 antagonist. This mechanism is crucial for inhibiting HIV infection by blocking the receptor necessary for viral entry into host cells .
  • Neuroprotective Effects :
    • Studies have indicated that β-phenylalanine may exhibit neuroprotective properties, potentially influencing neurotransmitter levels and providing benefits in neurodegenerative conditions .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant capacity, contributing to cellular protection against oxidative stress. Research indicates that it may enhance the antioxidant profile of certain formulations, improving their overall efficacy .

Case Studies and Research Findings

  • Microbial Synthesis :
    • A study highlighted the use of specific microorganisms capable of amidohydrolyzing N-acetyl derivatives of this compound to produce enantiomerically pure forms. This biocatalytic approach is significant for pharmaceutical applications where purity is critical .
  • Prodrug Development :
    • Research into prodrugs incorporating this compound has shown promise in enhancing bioavailability and therapeutic efficacy. For instance, carbamate derivatives were synthesized to improve the stability and absorption characteristics of phenolic compounds like resveratrol in vivo .

Comparative Table of Biological Activities

Activity Type Description Reference
AntiviralActs as an intermediate in Maraviroc synthesis, blocking HIV entry via CCR5 antagonism
NeuroprotectivePotential influence on neurotransmitter levels; benefits in neurodegenerative diseases
AntioxidantEnhances antioxidant capacity; protects against oxidative stress
BiocatalysisMicrobial pathways for producing enantiomerically pure forms

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via organocatalytic aza-Michael additions or condensation of aldehydes with malonic acid in the presence of ammonium acetate . Reaction optimization, such as solvent choice (e.g., ethanol for reflux) and temperature control, is critical to achieving yields >90%. Post-synthetic purification via recrystallization or chromatography ensures high purity. Contaminants like unreacted aldehydes or byproducts (e.g., α,β-unsaturated acids) must be monitored using HPLC .

Q. How can researchers confirm the stereochemical configuration of this compound derivatives?

Chiral HPLC using columns like Chirobiotic T or TAG, which leverage macrocyclic glycopeptide stationary phases, resolves enantiomers effectively. For example, (S)- and (R)-isomers of β-amino acids can be separated with methanol/water mobile phases containing 0.1% triethylamine-acetic acid . Optical rotation measurements and X-ray crystallography further validate absolute configurations .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound is highly soluble in aqueous acidic buffers (e.g., pH 3–5) but precipitates in neutral or alkaline conditions. Stability studies indicate degradation <5% over 24 hours at 25°C in dark, inert atmospheres. Storage at –20°C in amber vials under argon is recommended for long-term preservation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with >98% ee?

PGA (penicillin G acylase)-catalyzed kinetic resolution of racemic mixtures achieves high enantiomeric excess (ee). For instance, (S)-3-amino-3-phenylpropanoic acid is obtained via selective hydrolysis of N-acetylated precursors . Asymmetric organocatalysis using proline-derived catalysts in aza-Michael additions also provides enantioselectivity >95% .

Q. How can structural modifications of this compound enhance its bioactivity in enzyme inhibition studies?

Introducing substituents like hydroxy or nitro groups on the phenyl ring alters electron density, impacting binding to enzymes like tyrosine hydroxylase. For example, 3-(4-hydroxy-3-nitrophenyl) variants show enhanced inhibitory potency due to hydrogen bonding and steric effects . Computational docking (e.g., AutoDock Vina) predicts binding affinities, guiding rational design .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Matrix interference from proteins or salts in biological samples requires pre-treatment with solid-phase extraction (C18 cartridges) or derivatization (e.g., dansyl chloride for fluorescence detection). LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 180→136) ensures specificity and sensitivity at ng/mL levels .

Q. Methodological Considerations

Q. How do discrepancies in reported synthetic yields arise, and how can they be reconciled?

Variations in catalyst loading (e.g., 5–20 mol% for organocatalysts) or reaction time (6–24 hours) significantly impact yields. Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen. Cross-validation via independent synthetic routes (e.g., malonic acid vs. aza-Michael pathways) identifies optimal protocols .

Q. What in vitro assays are suitable for evaluating the therapeutic potential of this compound derivatives?

Enzyme inhibition assays (e.g., fluorescence-based assays for proteases) and cell viability tests (MTT assays in HEK293 or HeLa lines) are standard. For anti-inflammatory activity, ELISA quantification of TNF-α or IL-6 in LPS-stimulated macrophages is recommended .

Q. Data Interpretation and Contradictions

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

Subtle stereochemical or regiochemical differences (e.g., para vs. meta substituents) drastically alter pharmacodynamics. For instance, 3-(3-hydroxyphenyl) variants exhibit higher BBB permeability than 4-hydroxy analogs due to reduced polarity . Contradictions may also stem from assay variability (e.g., IC50 values in different cell lines).

Q. How can researchers resolve inconsistencies in chromatographic separation data for β-amino acids?

Column aging (e.g., Chirobiotic T degradation after 500 runs) and mobile phase pH drift (optimal pH 4.5–5.5) contribute to variability. Regular column calibration with racemic standards and adjustment of buffer ionic strength (e.g., 10 mM ammonium acetate) improves reproducibility .

Properties

IUPAC Name

3-amino-3-phenylpropanoic acid
Source PubChem
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InChI

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOYFRCOTPUKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID70870691
Record name (+/-)-3-Amino-3-phenylpropanoic acid
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Molecular Weight

165.19 g/mol
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CAS No.

614-19-7, 1664-54-6, 3646-50-2
Record name DL-β-Phenylalanine
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Record name beta-Phenyl-beta-alanine
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Record name 3-Amino-3-phenylpropionic acid
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Synthesis routes and methods I

Procedure details

(±)-3-Amino-3-phenylpropanoic acid (2.378 g, 14.4 mmol), 2.0 ml of acetic acid, and 236 mg (2.88 mmol) of anhydrous sodium acetate were charged into a 30-ml two-necked round-bottomed flask equipped with a stirrer and a calcium chloride tube and cooled down to a temperature not higher than 10° C. using an ice bath. Acetic anhydride (4 ml, 42.8 mmol) cooled to a temperature of not higher than 10° C. was added dropwise to the solution, and the mixture was stirred for 40 minutes at that temperature and then stirred for 80 minutes at room temperature.
Quantity
2.378 g
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 100 g of benzaldehyde, 94 g of malonic acid, 109 g of ammonium acetate in 300 cm3 of ethanol, is brought to boiling point in a nitrogen atmosphere, under vigorous stirring. The suspension is mantained under the above conditions for about eight hours.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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